1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The piperidine ring is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the nitrophenylsulfonyl group.
Addition of the Pyrrolidinylcarbonyl Group:
- Finally, the compound is treated with pyrrolidine-1-carbonyl chloride under basic conditions to attach the pyrrolidinylcarbonyl group.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine typically involves multi-step organic reactions
-
Formation of Piperidine Ring:
- Starting from a suitable precursor such as 1-benzylpiperidine, the benzyl group can be removed under hydrogenation conditions to yield piperidine.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group under strong reducing conditions.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction of Nitro Group: 1-[(2-Aminophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its structural similarity to known inhibitors.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrophenylsulfonyl group can form strong interactions with active sites, while the pyrrolidinylcarbonyl group can enhance binding affinity through additional hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
1-[(2-Nitrophenyl)sulfonyl]-3-(1-morpholinylcarbonyl)piperidine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine: Features a piperidine ring in place of the pyrrolidine ring.
Uniqueness: 1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitrophenylsulfonyl and pyrrolidinylcarbonyl groups allows for diverse interactions with biological targets, making it a versatile compound in research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c20-16(17-9-3-4-10-17)13-6-5-11-18(12-13)25(23,24)15-8-2-1-7-14(15)19(21)22/h1-2,7-8,13H,3-6,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAUJYUTRFJAAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.